molecular formula C11H16ClNO3S B1444589 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide CAS No. 960400-58-2

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Cat. No.: B1444589
CAS No.: 960400-58-2
M. Wt: 277.77 g/mol
InChI Key: ZVCPOVBXJHZQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide (CAS: 960400-58-2) is a high-purity, thiophene-based compound with the molecular formula C₁₁H₁₆ClNO₃S and a molecular weight of 277.77 g/mol . It serves as a versatile and critical building block in medicinal chemistry and organic synthesis, primarily valued for its role in the development of novel therapeutic agents. Its structure features a chlorinated thiophene ring and a 2,2-diethoxyethyl amide group, which confers moderate lipophilicity and enhanced metabolic stability compared to ester derivatives, making it a valuable intermediate for drug discovery . A prominent application of this compound is its use as a key synthetic intermediate in the preparation of Rivaroxaban, a widely used direct Factor Xa inhibitor anticoagulant medication . The chlorinated thiophene core allows for further functionalization via cross-coupling or nucleophilic substitution reactions, while the diethoxyethyl amide moiety can enhance solubility in organic solvents, facilitating subsequent synthetic steps . An efficient, industrially applicable one-pot synthesis method has been developed for its precursor, 5-chlorothiophene-2-carboxylic acid, starting from 2-thiophenecarboxaldehyde, which highlights the compound's accessibility for scale-up and manufacturing . Beyond its established role in antithrombotic drug synthesis, this amide derivative is also a valuable scaffold in scientific research for constructing more complex heterocyclic compounds and for exploration in other areas, including antiviral and anticancer agent development . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPOVBXJHZQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Chlorination and Carboxylation Method

A highly efficient industrially applicable one-pot synthesis method for 5-chlorothiophene-2-carboxylic acid involves:

  • Starting from 2-thiophenecarboxaldehyde, chlorine gas is introduced under controlled temperature (-10 to 30 ℃) to form 5-chloro-2-thiophenecarboxaldehyde intermediate without isolation.
  • This intermediate is slowly dripped into precooled sodium hydroxide solution (20%) maintaining temperature below 30 ℃.
  • Additional chlorine gas is introduced to promote further reaction, followed by quenching with sodium sulfite.
  • Extraction with solvents such as dichloromethane removes impurities.
  • Acidification with hydrochloric acid precipitates the product, which is filtered, recrystallized from ethanol-water, and dried.

This method achieves high purity (~92% by HPLC) and good yield, while minimizing hazardous reagents and waste, making it suitable for industrial scale (Table 1).

Step Reagents/Conditions Purpose Notes
1 2-thiophenecarboxaldehyde + Cl2 (1.5:1 molar ratio), -10 to 30 ℃, 1-3 h Chlorination to intermediate One-pot, no isolation
2 Intermediate + 20% NaOH, precooled <5 ℃, drip over 2 h Hydrolysis and carboxylation Temperature control critical
3 Additional Cl2 introduced at 15-30 ℃, 4 h Further chlorination Ensures completion
4 Quench with sodium sulfite Stop reaction Color test for completion
5 Extraction with dichloromethane Remove impurities Organic layer recycled
6 Acidify with 30% HCl to pH 1-2 Precipitate product Filter and recrystallize
7 Recrystallization in ethanol-water Purification Dry to obtain final acid

Alternative Methods for 5-Chlorothiophene-2-carboxylic Acid

  • Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride followed by alkaline hydrolysis.
  • Grignard reaction of 5-chloro-2-bromothiophene with magnesium, carbon dioxide insertion, and acid workup.
  • Oxidation of 5-chloro-2-acetylthiophene using sodium chlorite and potassium dihydrogen phosphate.

These methods vary in complexity, yield, and operational safety, with the one-pot chlorination method offering industrial advantages.

Amidation to Form 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

The final step involves converting the 5-chlorothiophene-2-carboxylic acid intermediate into the amide derivative by coupling with 2,2-diethoxyethylamine or its equivalent.

  • The amide bond formation typically employs standard peptide coupling reagents or activation methods (e.g., carbodiimides, acid chlorides).
  • The 2,2-diethoxyethyl moiety introduces an acetal-protected ethoxyethyl side chain, enhancing solubility and reactivity.
  • Specific synthetic details for this amidation are less documented but generally follow conventional amide synthesis protocols starting from the acid or acid chloride derivatives.

Research Findings and Analytical Data

  • The compound this compound has molecular formula C11H16ClNO3S and molecular weight 277.77 g/mol.
  • Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assessments.
  • The purity of intermediates and final product is typically monitored by HPLC and TLC during synthesis.
  • The one-pot synthesis method for the acid intermediate yields product with >90% purity and good reproducibility.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield/Purity Advantages/Notes
Chlorination and carboxylation One-pot reaction of 2-thiophenecarboxaldehyde with Cl2 and NaOH Cl2 gas, NaOH 20%, temp control (-10 to 30 ℃) ~92% purity by HPLC Industrially scalable, fewer wastes
Friedel-Crafts acylation + hydrolysis 2-chlorothiophene + trichloroacetyl chloride + AlCl3, then hydrolyze AlCl3 catalyst, trichloroacetyl chloride High yield (literature) Requires handling corrosive reagents
Grignard reaction + CO2 insertion 5-chloro-2-bromothiophene + Mg, then CO2 Mg, dry ether solvents Moderate yield Sensitive to moisture, requires inert atmosphere
Oxidation of 5-chloro-2-acetylthiophene Sodium chlorite and KH2PO4 oxidation NaClO2, KH2PO4 High yield Mild conditions, selective oxidation
Amidation to final compound Coupling of acid intermediate with 2,2-diethoxyethylamine Standard amide coupling reagents Not specified Conventional amide synthesis

Chemical Reactions Analysis

Types of Reactions

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the chloro substituent.

    Substitution: Thiophene derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Activity
One of the primary applications of 5-chloro-thiophene-2-carboxylic acid derivatives, including (2,2-diethoxyethyl)amide, is their role as antithrombotic agents. These compounds have been developed as inhibitors of blood coagulation factor Xa, which is crucial in the treatment and prevention of thromboembolic disorders such as myocardial infarction and stroke. For instance, rivaroxaban, a well-known anticoagulant, is derived from 5-chloro-thiophene-2-carboxylic acid .

Case Study: Rivaroxaban Synthesis
Rivaroxaban was synthesized using 5-chloro-thiophene-2-carboxylic acid as a key intermediate. The synthesis involved multiple steps, including the formation of amide bonds and subsequent modifications to enhance bioavailability and efficacy against thrombotic events .

Synthesis of Heterocyclic Compounds

5-Chloro-thiophene-2-carboxylic acid derivatives serve as versatile building blocks for synthesizing various heterocyclic compounds. These compounds are essential in developing pharmaceuticals due to their diverse biological activities.

Compound Biological Activity
RivaroxabanAnticoagulant
Thieno[2,3-b][1,4]thiapezine-5-onesAntiviral and anticancer properties
SAR107375Selective dual thrombin inhibitor

Research in Antiviral Agents

Recent studies have highlighted the potential of thiophene derivatives in antiviral research. Compounds containing the thiophene ring structure have shown promising activity against various viruses, including noroviruses. The halogenated thiophene ring conjugated to an amide bond has been identified as critical for enhancing antiviral activity .

Toxicology Studies

The safety profile of 5-chloro-thiophene-2-carboxylic acid derivatives has been evaluated in several toxicological studies. Research indicates that these compounds exhibit low toxicity levels while maintaining therapeutic efficacy. For example, studies have demonstrated that certain derivatives can be administered at therapeutic doses without significant adverse effects .

Mechanism of Action

The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene vs. Furan Derivatives

  • Electronic Properties : Thiophene (as in the target compound) exhibits greater aromatic stability due to sulfur's electron-donating effects compared to oxygen in furan derivatives (e.g., ). This enhances π-stacking interactions in drug-receptor binding .
  • Reactivity: Furan-based amides (e.g., 5-(2-Chloro-phenoxymethyl)-furan-2-carboxylic acid amide) are more prone to oxidation than thiophene analogs, limiting their utility in oxidative environments.

Amide vs. Ester Derivatives

  • Hydrolytic Stability: The amide group in the target compound is more resistant to hydrolysis than esters (e.g., Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate), making it preferable for prolonged biological activity .
  • Solubility : Esters generally exhibit higher lipophilicity, whereas the diethoxyethyl amide group improves solubility in polar aprotic solvents, aiding in synthetic workflows .

Chlorine Substituent Effects

  • Positional Influence: Chlorine at position 5 on the thiophene ring (target compound) enhances electron-withdrawing effects, stabilizing the carboxylate/amide group. In contrast, chlorine on phenyl rings (e.g., Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate) increases steric hindrance, affecting binding affinity .
  • Non-chlorinated analogs show reduced potency .

Heterocyclic Variations

  • Thiazole vs. Thiophene : Thiazole derivatives (e.g., ) introduce basic nitrogen, altering electronic properties and enabling hydrogen bonding. However, thiophene's sulfur atom contributes to higher metabolic stability .

Biological Activity

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological properties.

The synthesis of this compound involves several steps, typically starting from 5-chloro-thiophene-2-carboxylic acid. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. Notably, the compound exhibits high stability and crystallinity, which are crucial for pharmaceutical applications .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acids exhibit notable anticancer properties. For instance, compounds structurally related to 5-chloro-thiophene-2-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism of action appears to be related to the induction of apoptosis and inhibition of cell proliferation .

CompoundIC50 (µM)Cell LineActivity Description
5-Chloro-thiophene-2-carboxylic acid78A549Moderate cytotoxicity
Derivative 2115A549High potency against cancer cells
Derivative with 4-dimethylamino phenyl8A549Most potent anticancer activity

Case Study : In a comparative study, various derivatives were tested against A549 cells. Compound derivatives with specific substitutions (e.g., 4-dimethylamino) demonstrated enhanced anticancer activity compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Antimicrobial Activity

In addition to its anticancer properties, 5-chloro-thiophene-2-carboxylic acid derivatives have shown promising antimicrobial activities against multidrug-resistant bacterial strains. Notably, certain derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new therapeutic agents in combating antibiotic resistance .

PathogenMinimum Inhibitory Concentration (MIC)Activity Description
MRSA32 µg/mLEffective against resistant strains
Klebsiella pneumoniae16 µg/mLModerate activity
Pseudomonas aeruginosa64 µg/mLLimited effectiveness

The biological activity of 5-chloro-thiophene-2-carboxylic acid is largely attributed to its ability to interact with various molecular targets within cells. The presence of the chloro group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular enzymes involved in critical pathways such as apoptosis and microbial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-carboxylic acid derivatives (e.g., 5-chloro-thiophene-2-carbonyl chloride) can react with (2,2-diethoxyethyl)amine under reflux in ethanol or THF. A typical protocol involves:
  • Refluxing the acid chloride with the amine in anhydrous ethanol for 3–6 hours .
  • Purification via recrystallization (dioxane or ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Critical Step : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~1.2–1.4 ppm for diethoxy protons, δ ~6.8–7.2 ppm for thiophene protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign diethoxyethyl protons (δ 1.2–1.4 ppm, triplet) and thiophene ring protons (δ 6.8–7.2 ppm). Carbonyl carbons appear at δ ~165–170 ppm .
  • IR : Confirm amide bond formation (N–H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
  • X-ray Crystallography : For crystalline derivatives, resolve molecular packing and hydrogen-bonding interactions (e.g., N–H···O motifs) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~318.06 for C₁₁H₁₅ClNO₃S) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity or light, which may hydrolyze the diethoxyethyl group .
  • Stability Tests :
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolysis products (e.g., carboxylic acid) indicate instability .
  • Avoid strong acids/bases, which cleave the amide bond .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of the diethoxyethylamide group be investigated?

  • Methodological Answer :
  • Hydrolysis Studies :
  • Under acidic conditions (HCl/THF, 1:1), the diethoxyethyl group hydrolyzes to form a carbonyl intermediate. Track via ¹H NMR (disappearance of δ ~1.2–1.4 ppm signals) .
  • Under basic conditions (NaOH/ethanol), amide bond cleavage dominates, releasing 5-chloro-thiophene-2-carboxylic acid (δ ~7.0 ppm thiophene signal in NMR) .
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates (λmax ~260 nm for thiophene derivatives) .

Q. What computational methods are suitable for modeling this compound’s electronic properties and interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer software for crystalline derivatives .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict solubility and aggregation behavior .

Q. How can researchers resolve contradictions in spectral or reactivity data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR and HPLC data with literature (e.g., PubChem, CAS entries) .
  • Isolation of Byproducts : Use preparative TLC to isolate impurities (e.g., hydrolyzed products) and characterize via MS/NMR .
  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide
Reactant of Route 2
Reactant of Route 2
5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

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